molecular formula C10H12FNO3S B14827754 N-(2-Cyclopropoxy-6-fluorophenyl)methanesulfonamide

N-(2-Cyclopropoxy-6-fluorophenyl)methanesulfonamide

Cat. No.: B14827754
M. Wt: 245.27 g/mol
InChI Key: UVDTYWZGKDGKFZ-UHFFFAOYSA-N
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Description

N-(2-Cyclopropoxy-6-fluorophenyl)methanesulfonamide: is an organic compound with the molecular formula C10H12FNO3S. It is characterized by the presence of a cyclopropoxy group, a fluorophenyl group, and a methanesulfonamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

Molecular Formula

C10H12FNO3S

Molecular Weight

245.27 g/mol

IUPAC Name

N-(2-cyclopropyloxy-6-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C10H12FNO3S/c1-16(13,14)12-10-8(11)3-2-4-9(10)15-7-5-6-7/h2-4,7,12H,5-6H2,1H3

InChI Key

UVDTYWZGKDGKFZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=C1F)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyclopropoxy-6-fluorophenyl)methanesulfonamide typically involves the reaction of 2-cyclopropoxy-6-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-Cyclopropoxy-6-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Cyclopropoxy-6-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-6-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(2-Fluorophenyl)methanesulfonamide
  • N-(2-Chlorophenyl)methanesulfonamide
  • N-(2-Hydroxyphenyl)methanesulfonamide

Comparison: N-(2-Cyclopropoxy-6-fluorophenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

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